1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

Overview

Description

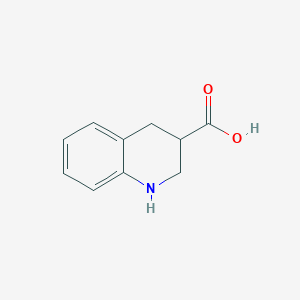

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is a constrained analog of phenylalanine. It has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid involves various approaches. Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions are used, along with recent approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction to generate its derivatives . Another synthetic route involves the use of SOCl2, MeOH, Boc2O, NaHCO3, K2CO3, acetone, 4M HCl in dioxane, LiOH, HOBt, EDC-HCl, DIPEA, DMF, and HBTU .Molecular Structure Analysis

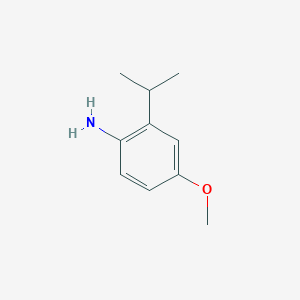

The molecular formula of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is C10H11NO2 . The SMILES string representation is OC(=O)C1Cc2ccccc2CN1 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 177.20 . The InChI key is BWKMGYQJPOAASG-UHFFFAOYSA-N .Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its analogs have been studied extensively in medicinal chemistry . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The heterocyclic scaffold of this compound has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .

Biological Activities

The compound is part of a large group of natural products known as isoquinoline alkaloids . These compounds, including 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis of Alkaloids

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is used as a precursor for various alkaloids displaying multifarious biological activities . The C(1)-substituted derivatives of this compound are particularly important, as they are key fragments of a diverse range of alkaloids and bioactive molecules .

Antineuroinflammatory Agents

N-benzyl derivatives of 1,2,3,4-tetrahydroquinoline are known to function as antineuroinflammatory agents . This suggests that 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid could potentially be used in the development of treatments for neuroinflammatory conditions .

Asymmetric Catalysis

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This makes them valuable in the synthesis of a wide range of chiral compounds .

Antioxidant and Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes , suggesting that 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid could have similar applications.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation, and its inhibition can lead to the reinvigoration of exhausted immune cells .

Mode of Action

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid derivatives inhibit the PD-1/PD-L1 protein-protein interaction (PPI), thereby blocking the immune checkpoint pathway . This inhibition allows the host immune cells to detect and eliminate previously “hidden” cancers .

Biochemical Pathways

The compound affects the PD-1/PD-L1 immune checkpoint pathway, which is a crucial part of the immune response . By inhibiting this pathway, the compound can potentially enhance the body’s immune response against cancer cells .

Result of Action

The inhibition of the PD-1/PD-L1 PPI by 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid can lead to the reinvigoration of exhausted immune cells . This can enable the host immune cells to detect and eliminate previously “hidden” cancers , leading to potential tumor regression and remission .

properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRNDFZVAKDYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552780 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |

CAS RN |

114527-53-6 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a simple and efficient method to synthesize 1,2,3,4-tetrahydroquinoline-3-carboxylic acids?

A1: A one-pot synthesis method utilizing the tert-amino effect has been reported as a facile route to obtain 1,2,3,4-tetrahydroquinoline-3-carboxylic acids. [, ] This method employs readily available starting materials like ortho-dialkylaminoaldehydes and Meldrum's acid in the presence of trimethylsilyl chloride (Me3SiCl) within dimethylformamide (DMF) solution. [] This approach offers a streamlined alternative to more complex synthetic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)